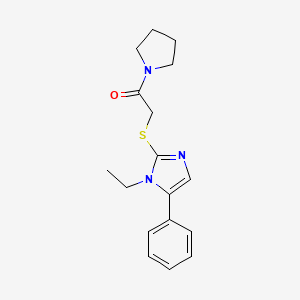
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, identified by its CAS number 1207025-19-1, is a synthetic compound that incorporates an imidazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3OS, with a molecular weight of 315.4 g/mol. The compound features a thioether linkage that may enhance its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1207025-19-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can chelate metal ions in enzyme active sites, potentially inhibiting enzymatic activity. Additionally, the pyrrolidine structure may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The imidazole moiety can bind to metal ions in active sites.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors.
- Cell Cycle Interference : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest.
Biological Activity and Applications
Research has indicated various potential applications for this compound in medicinal chemistry:
Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells due to their ability to induce apoptosis through mitochondrial pathways.
Antimicrobial Properties : Some derivatives have demonstrated promising antimicrobial activity, making them candidates for further development as antibiotics.
Neuroprotective Effects : The pyrrolidine component may confer neuroprotective properties, as seen in related compounds that modulate neurotransmitter systems.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antitumor Activity : A study on thiazole-bearing molecules revealed significant anticancer properties linked to structural features similar to those found in this compound. Compounds were tested against various cancer cell lines, showing IC50 values less than standard treatments like doxorubicin .
- Mechanistic Insights : Research on structurally related compounds has shown that they can disrupt microtubule dynamics and induce apoptosis through activation of JNK signaling pathways . This suggests that this compound may share similar mechanisms.
Eigenschaften
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-20-15(14-8-4-3-5-9-14)12-18-17(20)22-13-16(21)19-10-6-7-11-19/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZTVHGJDJGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













